2-[4-(Benzyloxy)phenyl]pyridin-4-amine
Overview
Description
2-[4-(Benzyloxy)phenyl]pyridin-4-amine is an organic compound with the molecular formula C18H16N2O It is characterized by a pyridine ring substituted with a benzyloxyphenyl group at the 2-position and an amine group at the 4-position
Mechanism of Action
Target of Action
The primary target of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
This compound interacts with EGFR kinase, inhibiting its activity . This inhibition prevents the signal transduction cascade initiated by EGFR, thereby inhibiting DNA synthesis and cell proliferation.
Biochemical Pathways
The compound affects the EGFR signaling pathway . This pathway is crucial in regulating cell proliferation, survival, differentiation, and other cellular functions. By inhibiting EGFR kinase, the compound disrupts this pathway, leading to decreased cell proliferation.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. In particular, it has shown potent antiproliferative results against the A549 cancer cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromo-2-aminopyridine with 4-benzyloxyphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions can be optimized to improve yield and purity, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-[4-(Methoxy)phenyl]pyridin-4-amine: Similar structure but with a methoxy group instead of a benzyloxy group.
2-[4-(Ethoxy)phenyl]pyridin-4-amine: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-[4-(Phenoxy)phenyl]pyridin-4-amine: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
2-[4-(Benzyloxy)phenyl]pyridin-4-amine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can provide additional stability and enhance interactions with biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-16-10-11-20-18(12-16)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBEXICOGAKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259246 | |
Record name | 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-22-5 | |
Record name | 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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